molecular formula C10H12BrFO B13598253 1-(4-Bromobutoxy)-3-fluorobenzene

1-(4-Bromobutoxy)-3-fluorobenzene

Cat. No.: B13598253
M. Wt: 247.10 g/mol
InChI Key: RHALVSPIYHADBQ-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-3-fluorobenzene is an organic compound with the molecular formula C10H12BrFO It is a derivative of benzene, where a fluorine atom is attached to the benzene ring along with a 4-bromobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-3-fluorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 3-fluorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobutoxy group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products typically involve the removal of the bromine atom, resulting in a simpler hydrocarbon structure.

Scientific Research Applications

1-(4-Bromobutoxy)-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the bromobutoxy group can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromobutoxy)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Biological Activity

1-(4-Bromobutoxy)-3-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and organic synthesis. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂BrF
  • Molecular Weight : 247.10 g/mol
  • Structure : The compound features a bromobutoxy group and a fluorine atom attached to a benzene ring, contributing to its unique reactivity profile.

The biological activity of this compound is primarily influenced by its ability to interact with various biomolecules. Key mechanisms include:

  • Nucleophilic Substitution Reactions : The presence of electron-withdrawing groups (bromine and fluorine) enhances the compound's reactivity, allowing it to undergo nucleophilic substitutions which can modify biological targets such as proteins and nucleic acids.
  • Radical-Induced Transformations : Studies indicate that the compound is susceptible to oxidative conditions, leading to radical-induced transformations that may affect cellular processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antiplasmodial Activity : In studies focusing on antiplasmodial antifolates, this compound has been investigated for its potential in treating malaria. It was synthesized and tested alongside other derivatives, showing promise as an intermediate in the development of antimalarial drugs .
  • Interactions with Biomolecules : The compound's interactions with proteins and other biomolecules are being explored to understand its potential therapeutic applications. Its ability to form covalent bonds with nucleophilic sites on proteins may alter their functions, indicating a pathway for drug development .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis for Antiplasmodial Activity :
    • In a study published in Arkivoc, this compound was synthesized and evaluated for its antiplasmodial properties. The synthesis involved reacting 3-fluorophenol with dibromobutane in the presence of potassium cyanide .
    • The resulting compounds were tested against Plasmodium falciparum, showing varying degrees of activity, which highlights the importance of structural modifications in enhancing efficacy.
  • Reactivity Studies :
    • Research has demonstrated that the reactivity of this compound can be significantly influenced by surfactant concentrations during nucleophilic substitution reactions. This suggests that local concentration effects can play a crucial role in determining reaction kinetics.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Characteristics
1-Bromo-4-fluorobenzeneBromine and fluorine on benzeneCommonly used as an intermediate in organic synthesis
1-(4-Bromobutoxy)-2-fluorobenzeneSimilar but different fluorine positionPotentially different reactivity patterns
4-Bromo-2-fluoroanilineAmino group instead of butoxyExhibits different biological activity
1-Bromo-3-chlorobenzeneChlorine instead of fluorineDifferent electronic properties affecting reactivity

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-(4-bromobutoxy)-3-fluorobenzene

InChI

InChI=1S/C10H12BrFO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2

InChI Key

RHALVSPIYHADBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCBr

Origin of Product

United States

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